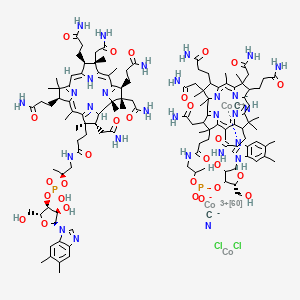
1,3-Dimethylpiperidin-4-amine
Übersicht
Beschreibung
1,3-Dimethylpiperidin-4-amine is a chemical compound with the molecular formula C7H16N2 . It has an average mass of 128.215 Da and a monoisotopic mass of 128.131348 Da . It is also known by other names such as 1,3-Dimethyl-4-piperidinamin, 1,3-Dimethyl-4-piperidinamine, and 1,3-Dimethyl-piperidin-4-ylamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring with two methyl groups attached to the 1 and 3 positions, and an amine group attached to the 4 position .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 147.8±8.0 °C at 760 mmHg, and a vapor pressure of 4.4±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 38.5±3.0 kJ/mol and a flash point of 44.8±13.6 °C . Its index of refraction is 1.458, and it has a molar refractivity of 39.6±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
Polymers synthesized via the addition of secondary amines, including structures similar to 1,3-Dimethylpiperidin-4-amine, to diacrylate esters, exhibit significant potential in the field of biodegradable materials. These polymers have shown hydrolytic degradation into non-toxic products, making them suitable for biomedical applications such as drug delivery systems (Lynn & Langer, 2000).
Corrosion Inhibition
N-heterocyclic amines demonstrate efficacy as corrosion inhibitors for metals in acidic environments. Their adsorption onto metal surfaces follows a Langmuir adsorption isotherm, suggesting potential applications in protecting industrial equipment and infrastructure (Babić-Samardžija, Khaled, & Hackerman, 2005).
Analytical Chemistry
In analytical methodologies, derivatives of amines have been utilized for the sensitive and selective detection of compounds. For example, amine derivatization has been employed to improve the detectability of various substances in complex matrices, indicating the role of amines in enhancing analytical methods (You et al., 2002).
Organic Synthesis
Amines play a crucial role in organic synthesis, serving as intermediates and reactants for the formation of complex molecules. Studies on the reactivity and applications of amine compounds in synthesizing various organic frameworks highlight their importance in medicinal chemistry and material science (Kim et al., 2018).
Catalysis
Amine ligands have been shown to enhance the activity of catalyst systems, particularly in polymerization reactions. The basicity and steric properties of amines, including those structurally related to this compound, significantly influence the efficiency and selectivity of catalytic processes (Kim et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been used as catalysts in organic synthesis .
Mode of Action
It’s worth noting that related compounds, such as n,n-dimethylpyridin-4-amine (dmap), have been used as catalysts in organic reactions . As catalysts, these compounds likely interact with their targets to lower the activation energy of the reaction, thereby increasing the rate of the reaction .
Biochemical Pathways
Related compounds have been used in the synthesis of indoles and 1h-tetrazoles . These reactions likely involve multiple biochemical pathways, including those related to nitrogen metabolism .
Result of Action
As a catalyst in organic reactions, it likely facilitates the formation of new chemical bonds, leading to the synthesis of new compounds .
Biochemische Analyse
Biochemical Properties
1,3-Dimethylpiperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amine metabolism, such as monoamine oxidase (MAO) and diamine oxidase (DAO). These interactions often involve the inhibition or modulation of enzyme activity, which can affect the overall metabolic pathways in which these enzymes participate .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as cyclic AMP (cAMP) and protein kinase A (PKA), leading to changes in gene expression and metabolic activity . Additionally, this compound can impact cellular energy production by influencing mitochondrial function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor, particularly for enzymes like MAO and DAO. By binding to the active sites of these enzymes, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity. This inhibition can lead to changes in the levels of various metabolites and affect overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO and DAO, which are crucial for the metabolism of amines. These interactions can affect the levels of various metabolites and influence metabolic flux. Additionally, the compound can impact the synthesis and degradation of neurotransmitters, further affecting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The distribution of this compound can also affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic activity . The specific localization of this compound can affect its interactions with other biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
1,3-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDKDVGHUCVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629736 | |
| Record name | 1,3-Dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30648-81-8, 900642-45-7 | |
| Record name | 1,3-Dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















